molecular formula C9H18N2 B2769171 1-Ethyl-1,7-diazaspiro[3.5]nonane CAS No. 1422139-09-0

1-Ethyl-1,7-diazaspiro[3.5]nonane

Numéro de catalogue B2769171
Numéro CAS: 1422139-09-0
Poids moléculaire: 154.257
Clé InChI: QRTUXOAVWNSYRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1422139-09-0 . It has a molecular weight of 154.26 . The IUPAC name for this compound is 1-ethyl-1,7-diazaspiro[3.5]nonane .


Molecular Structure Analysis

The InChI code for 1-Ethyl-1,7-diazaspiro[3.5]nonane is 1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1,7-diazaspiro[3.5]nonane include a molecular weight of 154.26 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Improved Synthesis Methods

Researchers have developed improved synthesis methods for diazaspiro compounds, providing higher efficiency and better yield. For example, a modified method for synthesizing Diazaspiro[4.4] nonane from malononitrile has been characterized for its efficiency (Ji Zhiqin, 2004).

Molecular Structure Analysis

Studies on spiroarsoranes and diazaspiro compounds have been conducted to understand their molecular structures and equilibrium in solutions. The synthesis and structural analysis of various spiroarsoranes and diazaspiro compounds have demonstrated the presence of polytopal equilibrium and provided insights into the stereochemistry and molecular interactions (A. R. Tapia-Benavides et al., 2010; K. Aggarwal et al., 2014).

Catalyst-Free Synthesis

The catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction represents an efficient approach to creating complex spiro compounds, which are confirmed by X-ray analysis and demonstrate significant intermolecular interactions (K. Aggarwal et al., 2014).

Conformational Analysis

Research into spirolactams as conformationally restricted pseudopeptides includes synthesis and conformational analysis, which have implications for the development of new dipeptide synthons and understanding the molecular basis of their biological activity (M. Fernandez et al., 2002).

Structure-Activity Relationship Studies

Studies on the structure-activity relationship of diazaspiro[4.4]nonane derivatives as anticonvulsant agents have provided valuable insights into the pharmacological properties of these compounds. This research has identified compounds with significant protective effects on seizure, contributing to the development of new anticonvulsant drugs (M. Madaiah et al., 2012).

Applications in Polymer Synthesis

The synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione under phase-transfer conditions highlights the application of diazaspiro compounds in the development of materials with excellent thermal stability and other desirable properties (E. Bucio et al., 2005).

Mécanisme D'action

Target of Action

1-Ethyl-1,7-diazaspiro[3.5]nonane is a positive allosteric modulator of AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory . This compound also acts as a ligand for sigma receptors (SRs) .

Mode of Action

This compound interacts with its targets by binding to the switch-II pocket of KRAS G12C . It modulates the AMPA receptors, enhancing their activity in the presence of a natural ligand . As a ligand for SRs, it is evaluated in S1R and S2R binding assays .

Biochemical Pathways

The compound’s interaction with AMPA receptors and sigma receptors influences various biochemical pathways. AMPA receptor modulation can impact the glutamatergic system, which plays a crucial role in cognitive functions and memory . The compound’s interaction with sigma receptors can influence neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

Pharmacokinetics

The pharmacokinetic properties of 1-Ethyl-1,7-diazaspiro[3The compound’smolecular weight is 154.25 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The modulation of AMPA receptors by this compound can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . Its interaction with sigma receptors can potentially influence the treatment of various neurological disorders .

Propriétés

IUPAC Name

1-ethyl-1,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTUXOAVWNSYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1422139-09-0
Record name 1-ethyl-1,7-diazaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.